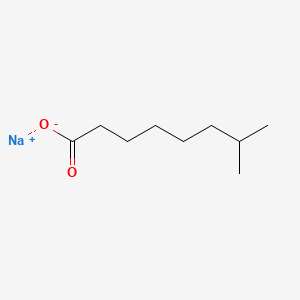

Isononanoic acid, sodium salt

Description

Contextualization within Branched-Chain Carboxylates and Surfactant Chemistry

Isononanoic acid, sodium salt belongs to the class of anionic surfactants, specifically branched-chain alkyl carboxylates. surfactant.top Surfactants, or surface-active agents, are amphiphilic compounds, meaning they possess both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. researchgate.net In sodium isononanoate, the negatively charged carboxylate group (–COO⁻Na⁺) acts as the hydrophilic head, while the branched nine-carbon alkyl chain serves as the hydrophobic tail.

The branched structure of the alkyl chain is a key feature that distinguishes it from its linear counterparts. This branching enhances its solubility in organic solvents and improves its thermal stability. Compared to linear-chain surfactants, the branched structure can reduce the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates (micelles) in a solution. This enhanced efficiency is valuable in formulations like detergents. The branching also reduces the packing density of the molecules at interfaces, allowing for more effective lowering of surface tension. Studies on mixtures of branched carboxylates and other surfactants have shown that the branched structure can improve the aggregation ability of the mixed system. sioc-journal.cn

Overview of Industrial and Research Significance of Carboxylate Salts

Carboxylate salts, the salts or esters of carboxylic acids, are a cornerstone of modern chemical applications due to their versatility and reactivity. biofuranchem.comlongdom.org They are formed when a carboxylic acid donates a proton from its carboxyl group. biofuranchem.comksu.edu.sa Many are water-soluble, a crucial property for their use in pharmaceuticals and as cleaning agents. biofuranchem.comwikipedia.org

Industrially, carboxylate salts have a vast range of applications:

Detergents and Soaps: Alkali metal salts of long-chain fatty acids are the fundamental components of soaps and detergents. ksu.edu.saquora.com

Food Production: They are used as preservatives to inhibit the growth of mold and yeast in acidic foods. biofuranchem.com

Pharmaceuticals: Carboxylate salts can serve as intermediates in drug synthesis and as additives to improve the absorption and efficacy of medicines. biofuranchem.comquora.com

Polymers and Coatings: They are used in the production of polymers and as drying agents (driers) in paints and coatings. isatis.netwikipedia.orgatamankimya.com

Lubricants: Certain carboxylate salts are used to manufacture thermally stable greases and in lubricant formulations. ontosight.aiquora.com

This compound, specifically finds applications as a surfactant, emulsifier, and corrosion inhibitor. ontosight.ai It is also used in the production of lubricants and greases. ontosight.ai The parent isononanoic acid is used to produce salts that act as paint driers and PVC stabilizers. atamankimya.comatamankimya.comatamanchemicals.com

Isomeric Considerations and Structural Diversity within Isononanoic Acid Derivatives

The prefix "iso-" in isononanoic acid indicates that it is a structural isomer of nonanoic acid. While a linear C9 acid exists, the term "isononanoic acid" in industrial contexts refers to a complex mixture of branched-chain C9 carboxylic acid isomers. atamankimya.com The exact composition can vary depending on the manufacturing process. atamankimya.com

The predominant isomer in commercial isononanoic acid is 3,5,5-trimethylhexanoic acid, which can constitute about 90% of the mixture. atamankimya.comatamankimya.comatamanchemicals.comimcd.be This specific structure is derived from the oxidation of the corresponding isononyl aldehyde. atamankimya.comimcd.be Therefore, this compound is primarily the sodium salt of 3,5,5-trimethylhexanoic acid, along with sodium salts of other C9 isomers. imcd.be This structural diversity, particularly the high degree of branching in the main isomer, imparts unique properties such as low volatility, high thermal stability, and good miscibility with organic solvents, which are then conferred to its salt form. imcd.be

Properties

CAS No. |

84501-72-4 |

|---|---|

Molecular Formula |

C9H17NaO2 |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

sodium;7-methyloctanoate |

InChI |

InChI=1S/C9H18O2.Na/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1 |

InChI Key |

TVLQCQIKBJXIQX-UHFFFAOYSA-M |

SMILES |

CC(C)CCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)CCCCCC(=O)[O-].[Na+] |

Other CAS No. |

84501-72-4 |

physical_description |

DryPowder; Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Processes

Foundational Principles of Acid-Base Neutralization for Sodium Isononanoate Synthesis

The synthesis of sodium isononanoate is fundamentally an acid-base neutralization reaction. This process involves the reaction of isononanoic acid, a carboxylic acid, with a strong base, typically sodium hydroxide (B78521). pearson.compressbooks.pub

Carboxylic acids, characterized by the -COOH functional group, are weak acids that react with strong bases in a well-defined manner. pearson.comlibretexts.org The reaction between a carboxylic acid (R-COOH) and sodium hydroxide (NaOH) is a classic neutralization reaction that produces a carboxylate salt (R-COO⁻Na⁺) and water. quora.comstudy.comlibretexts.org

The general equation for this reaction is: R-COOH + NaOH → R-COO⁻Na⁺ + H₂O quora.compressbooks.pub

This reaction is a type of double displacement where the acidic proton (H⁺) from the carboxyl group is transferred to the hydroxide ion (OH⁻) from the sodium hydroxide. study.com The stoichiometry of this reaction is straightforward, with one mole of the carboxylic acid reacting with one mole of sodium hydroxide. study.com

Table 1: Stoichiometric Relationship in Carboxylic Acid Neutralization

| Reactant | Molar Ratio | Product | Molar Ratio |

|---|---|---|---|

| Isononanoic Acid (C₉H₁₈O₂) | 1 | Sodium Isononanoate (C₉H₁₇NaO₂) | 1 |

Sodium hydroxide (NaOH) is a strong base that completely dissociates in aqueous solution into sodium ions (Na⁺) and hydroxide ions (OH⁻). pearson.com The hydroxide ion is a powerful proton acceptor. In the synthesis of sodium isononanoate, the role of the hydroxide ion is to deprotonate the isononanoic acid. study.com It abstracts the acidic hydrogen atom from the hydroxyl group of the carboxyl functional group (-COOH). pearson.com

This proton transfer results in the formation of two species:

The carboxylate anion (in this case, the isononanoate ion, R-COO⁻), which is the conjugate base of the carboxylic acid. masterorganicchemistry.com

Water (H₂O), formed from the combination of the abstracted proton (H⁺) and the hydroxide ion (OH⁻). quora.compressbooks.pub

The positively charged sodium ion (Na⁺) then forms an ionic bond with the negatively charged carboxylate anion, resulting in the formation of the salt, sodium isononanoate. pearson.com

Advanced Industrial Synthesis Protocols for Isononanoic Acid Precursors

Isononanoic acid itself is an important industrial intermediate. google.com Its production on an industrial scale relies on multi-step chemical processes, primarily involving the catalytic conversion of smaller hydrocarbon molecules.

The final step in many industrial syntheses of isononanoic acid is the oxidation of its corresponding aldehyde, isononyl aldehyde. google.comgoogle.com This conversion is a critical transformation in organic chemistry for producing carboxylic acids. nih.gov

The direct oxidation of isononyl aldehyde (also known as isononanal) to isononanoic acid is a common and efficient method. google.comgoogle.com This process typically involves reacting the aldehyde with an oxidizing agent. Molecular oxygen (from air) is an attractive oxidant from an economic and environmental perspective. academie-sciences.fr The reaction is often performed in the presence of a catalyst to ensure high selectivity and yield under controlled conditions. nih.govsemanticscholar.org Various transition metal catalysts can be employed to facilitate this transformation. academie-sciences.fr

A significant industrial route to isononanoic acid begins with more readily available feedstocks, such as 2-ethylhexanol. google.comgoogle.com This pathway utilizes a sequence of reactions, primarily hydroformylation followed by oxidation. google.com

The process can be summarized in three main steps:

Dehydration of 2-Ethylhexanol: In the first step, 2-ethylhexanol is dehydrated in the presence of a catalyst to produce a mixture of branched octene isomers. google.comgoogle.com

Hydroformylation of Octene: The resulting octene mixture is then subjected to hydroformylation, also known as the oxo process. mt.comwikipedia.org This reaction involves treating the alkenes with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas, under high pressure and temperature in the presence of a transition metal catalyst (such as cobalt or rhodium). mt.comwikipedia.orglibretexts.org This step adds a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the octenes, yielding isononyl aldehyde. google.commt.com

Oxidation of Isononyl Aldehyde: The isononyl aldehyde produced in the hydroformylation step is then oxidized to the final product, isononanoic acid, as described in the previous section. google.comgoogle.com

This multi-step synthesis allows for the production of isononanoic acid from propylene-based feedstocks (since 2-ethylhexanol is derived from propylene), providing a versatile manufacturing pathway. google.com

Table 2: Industrial Synthesis Pathway for Isononanoic Acid via Hydroformylation-Oxidation

| Step | Reactant(s) | Key Process | Product(s) |

|---|---|---|---|

| 1 | 2-Ethylhexanol | Catalytic Dehydration | Octene Isomers, Water |

| 2 | Octene Isomers, Carbon Monoxide (CO), Hydrogen (H₂) | Hydroformylation (Oxo Process) | Isononyl Aldehyde |

Optimized Reaction Conditions and Process Parameters for Salt Formation

The formation of Isononanoic acid, sodium salt is achieved through the neutralization of isononanoic acid with a sodium-containing base, most commonly sodium hydroxide (NaOH). This reaction is a classic acid-base neutralization, yielding the sodium salt and water.

CH₃(CH₂)₇COOH + NaOH → CH₃(CH₂)₇COONa + H₂O

Optimization of this process focuses on ensuring complete reaction, maximizing throughput, and maintaining cost-effectiveness.

Temperature and Pressure Regimes

The neutralization of a carboxylic acid with a strong base is a highly exothermic reaction. Consequently, temperature control is a critical parameter in the industrial production of sodium isononanoate.

Operating Temperature: The reaction is typically initiated at or slightly above ambient temperature. To ensure the starting material, isononanoic acid, is in a liquid state and to facilitate mixing, initial temperatures may be maintained in the range of 25-40°C. As the neutralization reaction proceeds, the heat generated will cause the temperature of the batch to rise. Industrial reactors are equipped with cooling jackets or external heat exchangers to manage this exotherm and maintain the reaction temperature within a specified range, often between 50°C and 70°C. Operating at a moderately elevated temperature helps to keep the viscosity of the reaction mixture low, promoting efficient mixing. For some related carboxylate syntheses, temperatures as high as 68°C with reflux have been noted to ensure reaction completion sciencepublishinggroup.com.

Operating Pressure: The salt formation is a liquid-phase reaction that does not involve volatile reactants or products that need to be kept in solution under pressure. Therefore, the process is almost universally carried out at atmospheric pressure. This simplifies reactor design and reduces operational costs.

Table 1: Typical Temperature and Pressure Regimes for Sodium Isononanoate Formation

| Parameter | Value | Rationale |

| Initial Temperature | 25 - 40 °C | To ensure reactants are liquid and facilitate initial mixing. |

| Operating Temperature | 50 - 70 °C | Controlled range to manage exothermic reaction, reduce viscosity, and ensure completion. |

| Operating Pressure | Atmospheric | Simplifies reactor design and reduces capital and operational expenditure. |

Catalyst Systems and Their Role (e.g., Zinc Oxide, Titanium Dioxide)

The direct neutralization of a carboxylic acid with a strong base like sodium hydroxide is a thermodynamically favorable and rapid reaction that does not require a catalyst libretexts.orgwikipedia.org. The reaction proceeds spontaneously and quickly once the reactants are mixed.

The specific mention of zinc oxide (ZnO) and titanium dioxide (TiO₂) relates to other areas of chemistry and not typically to their use as catalysts in this specific salt formation process.

Zinc Oxide (ZnO): Zinc oxide can act as a solid acid catalyst in other reactions, such as esterification, where it facilitates the reaction between a carboxylic acid and an alcohol researchgate.net. It is also known to react with free fatty acids in materials like paint films over long periods to form zinc soaps (metal carboxylates), which is considered a degradation pathway, not a primary synthesis method mdpi.com.

Titanium Dioxide (TiO₂): Titanium dioxide is a widely used white pigment known for its chemical inertness, high refractive index, and photocatalytic properties under UV light mheavytechnology.comwikipedia.org. It does not serve a catalytic role in acid-base neutralization for salt production.

In the context of producing this compound, the industrial process relies on stoichiometric control and efficient mixing rather than catalysis.

Reaction Kinetics and Conversion Rate Optimization

The kinetics of strong acid-strong base neutralization reactions are extremely fast. The rate-limiting step is not the chemical reaction itself but the rate of mass transfer—that is, how quickly the acid and base molecules can be brought into contact through mixing researchgate.net.

Reaction Rate: The reaction is considered diffusion-controlled, meaning the rate is governed by the speed of diffusion of ions in the liquid medium. For practical purposes in an industrial reactor, the reaction is nearly instantaneous upon mixing.

Conversion Rate Optimization: Achieving a high conversion rate (approaching 100%) is dependent on process control rather than enhancing reaction kinetics. Optimization strategies focus on:

Stoichiometric Control: Precisely controlling the molar ratio of isononanoic acid to sodium hydroxide is crucial. This is often monitored in real-time using pH meters. The reaction is run until a target pH is reached, indicating complete neutralization of the acid.

Efficient Mixing: The reactor must be equipped with an agitation system (e.g., impellers) that provides high-intensity mixing. This ensures that the sodium hydroxide solution is rapidly and uniformly dispersed throughout the isononanoic acid, preventing localized areas of high pH and ensuring a smooth, complete reaction.

Table 2: Parameters for Conversion Rate Optimization

| Parameter | Optimization Strategy | Objective |

| Reactant Ratio | Precise stoichiometric feed control via pH monitoring. | Ensure complete neutralization of the acid without significant excess of base. |

| Mixing Efficiency | Use of high-shear mixers or efficient baffled reactors. | Overcome mass transfer limitations and ensure the reaction proceeds instantaneously. |

| Temperature Control | Effective heat removal. | Maintain optimal viscosity for mixing and prevent potential side reactions at excessive temperatures. |

Downstream Processing and Purification Methodologies

Following the neutralization reaction, the crude product consists of an aqueous solution of this compound. Downstream processing is designed to remove water and purify the salt to meet commercial specifications.

Strategies for Water Removal and Dehydration Techniques

The water present in the product comes from both the sodium hydroxide solution used as a reactant and the water generated by the neutralization reaction itself libretexts.org. The removal of this water is an energy-intensive and costly part of the process if a solid, dry product is required google.com.

Evaporation/Distillation: The most common method for water removal is evaporation. The salt solution is heated, often under reduced pressure (vacuum distillation), to lower the boiling point of water and reduce the thermal stress on the product.

Drying Technologies: For producing a solid, particulate product, various industrial dryers are employed. A patent for producing dry carboxylic acid salts describes a continuous process where the molten salt from the reactor is fed directly into a dryer google.com. Technologies include:

Spray Drying: The aqueous salt solution is atomized into a hot gas stream, causing rapid evaporation of water and forming a dry powder.

Heated Screw Extruders: These can simultaneously convey and heat the material, driving off water to produce a dry, extrudable solid.

Drum Drying: A thin film of the salt solution is applied to a heated rotating drum, and the dried solid is scraped off.

Table 3: Comparison of Dehydration Techniques

| Technique | Description | Advantages | Disadvantages |

| Vacuum Distillation | Boiling of water at reduced pressure. | Lower energy consumption than atmospheric distillation; gentle on the product. | Primarily for concentration, not producing a dry solid. |

| Spray Drying | Atomizing liquid into a hot gas. | Produces fine, uniform particles; continuous process. | High capital cost; can be energy intensive. |

| Heated Extrusion | Simultaneous heating and conveying in an extruder. | Continuous process; good control over final product form. | Potential for thermal degradation if not controlled properly. |

Impurity Profile Management and Separation Processes

The impurity profile of this compound is influenced by the purity of the raw materials and the precision of the reaction control.

Potential Impurities:

Unreacted isononanoic acid.

Excess sodium hydroxide.

Impurities present in the starting isononanoic acid, which itself is a mixture of C9 isomers.

Traces of salts from side reactions or water hardness.

Separation and Purification Processes:

pH Adjustment: The most critical purification step is the final adjustment of the product's pH to ensure that residual acid or base is within specification.

Filtration: Before concentration or drying, the aqueous salt solution may be passed through filters to remove any insoluble particulate matter.

Precipitation: In some applications, impurities can be removed by altering the solubility. For instance, adding an anti-solvent can cause the desired salt or an impurity to precipitate, allowing for separation google.com. This technique is particularly useful for separating different types of carboxylate salts from a mixture.

Carbon Treatment: Activated carbon may be used to decolorize the solution and remove organic impurities by adsorption before the final drying step.

The final product is typically sold either as an aqueous solution at a specified concentration or as a solid powder, depending on the end-use application.

Regeneration of Isononanoic Acid via Acidification (e.g., with Sulfuric Acid)

The regeneration of isononanoic acid from its sodium salt is a critical step in its synthesis and purification process. This is typically achieved through acidification, a straightforward acid-base reaction where a stronger acid is used to protonate the carboxylate anion, thereby liberating the free carboxylic acid. In industrial applications, sulfuric acid is a commonly employed reagent for this purpose due to its strength and cost-effectiveness.

2C₈H₁₇COONa + H₂SO₄ → 2C₈H₁₇COOH + Na₂SO₄

This process is driven by the fact that sulfuric acid is a significantly stronger acid than isononanoic acid, readily donating its protons to the isononanoate anions.

An industrial patent outlines a preparative method that includes an acidification step following the initial synthesis of the crude sodium salt of isononanoic acid. In this process, the crude sodium salt is first diluted with water and heated, for instance, to 95°C, before the acidification treatment is carried out. This initial heating and dilution step likely aids in ensuring a homogenous solution for an efficient reaction with the acid.

The acidification process is carefully controlled to adjust the pH of the solution. The solubility of this compound is pH-dependent; it is more soluble in alkaline conditions. As the pH is lowered by the addition of a strong acid like sulfuric acid, protonation of the isononanoate anion occurs. When the pH drops below the pKa of isononanoic acid (which is typically in the range of 4.5 to 5.5), the equilibrium shifts towards the formation of the free, less water-soluble isononanoic acid, causing it to precipitate or form a distinct organic layer.

Following acidification, the mixture typically separates into two phases: an organic phase containing the crude isononanoic acid and an aqueous phase containing the dissolved sodium sulfate (B86663) and any excess sulfuric acid. This phase separation allows for the initial isolation of the desired product.

Further purification of the regenerated isononanoic acid is often necessary to remove residual impurities. Common purification techniques in an industrial setting include washing the organic layer with water to remove any remaining water-soluble impurities, followed by distillation to achieve the desired purity of the final isononanoic acid product.

| Parameter | Value/Range | Notes |

| Reactants | This compound; Sulfuric acid | Sulfuric acid acts as the protonating agent. |

| Products | Isononanoic acid; Sodium sulfate | Sodium sulfate is a common byproduct. |

| Pre-treatment | Dilution and heating of the sodium salt solution (e.g., 95°C) | To ensure a homogenous reaction mixture. |

| Key Process | Acidification to a pH below the pKa of isononanoic acid (~4.5-5.5) | To facilitate the precipitation/separation of the free acid. |

| Post-treatment | Phase separation, washing, and distillation | For purification of the regenerated isononanoic acid. |

Chemical Reactivity and Mechanistic Investigations

Acid-Base Interactions and Equilibrium Dynamics

Isononanoic acid, sodium salt is the salt of a weak acid (isononanoic acid) and a strong base (sodium hydroxide). When dissolved in water, it dissociates completely into sodium ions (Na⁺) and isononanoate anions (C₈H₁₇COO⁻). The sodium ion is a spectator ion and does not react with water. However, the isononanoate anion, as the conjugate base of a weak acid, reacts with water in a process called hydrolysis. askiitians.comfiveable.me

This hydrolysis reaction establishes an equilibrium in the solution, where the isononanoate anion accepts a proton from a water molecule to form isononanoic acid and a hydroxide (B78521) ion (OH⁻). cerritos.eduyoutube.com

C₈H₁₇COO⁻(aq) + H₂O(l) ⇌ C₈H₁₇COOH(aq) + OH⁻(aq)

The generation of hydroxide ions makes aqueous solutions of this compound alkaline, with a pH greater than 7. fiveable.melibretexts.org The extent of this reaction is determined by the base hydrolysis constant (Kb), which can be calculated from the acid dissociation constant (Ka) of isononanoic acid and the ion-product constant for water (Kw). cerritos.edu

The equilibrium is significantly dependent on the pH of the solution. In acidic conditions, the equilibrium shifts to the right, favoring the formation of the protonated, less soluble isononanoic acid. Conversely, in alkaline conditions, the equilibrium shifts to the left, favoring the dissociated, more soluble isononanoate anion.

| Condition | Dominant Species | Effect on Solubility |

|---|---|---|

| Acidic (pH < pKa) | Isononanoic Acid (C₈H₁₇COOH) | Decreased |

| Neutral (pH ≈ 7) | Isononanoate Anion (C₈H₁₇COO⁻) and Isononanoic Acid (C₈H₁₇COOH) | Soluble |

| Alkaline (pH > pKa) | Isononanoate Anion (C₈H₁₇COO⁻) | Increased |

Oxidation and Degradation Pathways

The stability of this compound is subject to its environment, particularly in the presence of strong oxidizing agents and high temperatures.

This compound can react with strong oxidizing agents. surfactant.top Such reactions can be energetic and may lead to combustion. surfactant.topnoaa.gov The oxidation of carboxylates can proceed through an electron transfer mechanism, where the carboxylate is oxidized to an acyloxy radical. This radical is unstable and can subsequently fragment, leading to the formation of an alkyl radical and carbon dioxide. Organic compounds generally possess some reducing power and can react with strong oxidizing agents, with the actual reactivity varying based on the specific compounds involved. noaa.gov

The thermal decomposition of this compound can follow several pathways depending on the conditions. Under inert atmospheres, the thermal decomposition of sodium salts of aliphatic carboxylic acids typically occurs in stages. The initial steps may involve the formation of sodium carbonate along with a variety of organic molecules. rsc.org

Complete combustion in the presence of sufficient oxygen yields carbon monoxide (CO) and carbon dioxide (CO₂). surfactant.top

A specific decomposition pathway occurs when the salt is heated with soda lime (a mixture of sodium hydroxide and calcium oxide). This process, known as decarboxylation, removes the carboxylate group and replaces it with a hydrogen atom, yielding an alkane (in this case, an isomer of octane) and sodium carbonate. rsc.org

| Condition | Mechanism | Major By-products |

|---|---|---|

| High Temperature (Inert Atmosphere) | Thermal Decomposition | Sodium Carbonate, Various Hydrocarbons |

| High Temperature (with Oxygen) | Combustion | Carbon Monoxide, Carbon Dioxide |

| Heating with Soda Lime | Decarboxylation | Alkane (Octane Isomer), Sodium Carbonate |

The molecular structure, particularly the nature of the alkyl group, plays a significant role in the thermal stability of carboxylate salts. While increasing the length of a linear alkyl chain has been observed in some classes of salts to decrease thermal stability, the presence of branching can have a more complex effect. nist.govresearchgate.netresearchgate.net

Sodium Ion-Mediated Reactivity

In solution, this compound exists as dissociated isononanoate anions and sodium cations. The reactivity of the compound is largely defined by the nucleophilic character of the carboxylate anion.

The isononanoate anion is a nucleophile and can participate in nucleophilic substitution reactions. aklectures.com For instance, in an SN2 reaction with a primary alkyl halide, the carboxylate anion attacks the electrophilic carbon, displacing the halide and forming an ester. libretexts.orgmasterorganicchemistry.com

C₈H₁₇COO⁻ + R-X → C₈H₁₇COOR + X⁻ (where R-X is an alkyl halide)

Role in Metalation Reactions in Coordinating Solvent Systems

This compound, as a sodium carboxylate, can play a significant role in various metal-catalyzed reactions, including metalation reactions, particularly within coordinating solvent systems. While specific research focusing exclusively on sodium isononanoate is limited, the behavior of carboxylate ligands in organometallic chemistry provides a strong basis for understanding its potential functions.

In metalation reactions, a carbon-hydrogen bond is replaced with a carbon-metal bond. Coordinating solvents are crucial as they can stabilize the metallic species involved. Sodium carboxylates, such as sodium isononanoate, can act as ligands, binding to the metal center and influencing its reactivity. The carboxylate group (RCOO⁻) can coordinate to a metal in several ways: as a monodentate, bidentate chelating, or bridging ligand. This versatility in coordination allows it to modify the steric and electronic environment of the metal catalyst.

The branched alkyl chain of isononanoic acid can enhance the solubility of the metal complex in less polar, coordinating solvents, thereby facilitating homogeneous catalysis. Furthermore, the carboxylate ligand can participate in the reaction mechanism. For instance, in some catalytic cycles, a carboxylate ligand can act as a proton shuttle or assist in the deprotonation of a substrate, a key step in many C-H activation/metalation reactions.

The basicity of the carboxylate anion can also be a factor. While generally considered a weak base, it can be sufficiently basic to deprotonate activated C-H bonds, especially in the presence of a metal that can coordinate to the resulting carbanion. The sodium cation, although often considered a spectator ion, can also influence the reaction by interacting with polar functional groups on the substrate or by affecting the aggregation state of the catalyst in solution.

The table below summarizes the potential roles of sodium isononanoate in metalation reactions, based on the known chemistry of carboxylate ligands.

| Potential Role | Description | Influence of Isononanoate Structure |

| Ligand | The carboxylate group coordinates to the metal center, influencing its electronic properties and steric environment. | The branched, bulky alkyl group can create a specific steric pocket around the metal, potentially leading to regioselectivity in metalation. |

| Solubilizing Agent | The nonpolar isononanoate chain improves the solubility of the metal catalyst in coordinating, non-aqueous solvents. | Enhances homogeneity of the reaction mixture, leading to more efficient catalysis. |

| Proton Acceptor | The carboxylate can act as a base to facilitate the deprotonation of the substrate. | The basicity of the carboxylate is influenced by the electronic effects of the alkyl chain. |

| Anionic Ligand Exchange | Can exchange with other ligands on the metal center, altering the catalyst's activity and selectivity. | The bulky nature of the isononanoate may favor or disfavor certain coordination geometries. |

It is important to note that these roles are inferred from the general behavior of carboxylates in organometallic chemistry, and further research is needed to elucidate the specific catalytic activity of sodium isononanoate in metalation reactions.

Influence on Alkene Isomerization and Coordination Chemistry

The influence of this compound on alkene isomerization is intrinsically linked to its role in coordination chemistry. Transition metal complexes are often employed as catalysts for alkene isomerization, a process that involves the migration of a double bond within an alkene molecule. The ligands surrounding the metal center are critical in determining the catalyst's activity and selectivity.

As a carboxylate, sodium isononanoate can serve as a ligand for a variety of transition metals known to catalyze alkene isomerization, such as rhodium, ruthenium, and iron. The coordination of the isononanoate ligand to the metal center can impact the catalytic cycle in several ways:

Electronic Effects: The carboxylate group is an anionic ligand that can donate electron density to the metal center. This can influence the metal's ability to coordinate with the alkene and facilitate the hydride addition-elimination or π-allyl mechanisms commonly involved in isomerization.

Steric Effects: The branched and bulky nature of the isononanoate ligand can create a sterically demanding environment around the metal. This can influence which isomer of the alkene preferentially binds to the catalyst and can affect the stereoselectivity of the isomerization process.

Coordination Modes: As mentioned previously, carboxylates can adopt various coordination modes (monodentate, bidentate, bridging). The specific mode of coordination can dictate the geometry of the catalytic complex and, consequently, its reactivity. For instance, a bidentate carboxylate ligand will occupy two coordination sites, potentially restricting the access of the alkene substrate.

The formation of coordination polymers or clusters is also a possibility, where sodium isononanoate acts as a bridging ligand between metal centers. Such structures can exhibit different catalytic properties compared to monomeric complexes.

The table below outlines the potential effects of isononanoate ligands on the coordination chemistry and catalytic activity of metal complexes in alkene isomerization.

| Aspect | Influence of Isononanoate Ligand |

| Catalyst Stability | Coordination of the carboxylate can stabilize the metal center against decomposition or aggregation, potentially increasing catalyst lifetime. |

| Reaction Rate | Electronic donation from the carboxylate can modulate the reactivity of the metal, either accelerating or slowing down the isomerization process depending on the specific metal and mechanism. |

| Regioselectivity | The steric bulk of the isononanoate ligand can direct the isomerization towards the thermodynamically most stable internal alkene or, in some cases, a less stable isomer due to steric hindrance in the transition state. |

| Stereoselectivity | The chiral environment, if any, created by the coordination of other ligands in conjunction with the isononanoate can influence the formation of E/Z isomers. |

Molecular Interactions within Formulations

Hydrogen Bonding and Electrostatic Interactions

Hydrogen Bonding: The carboxylate head group of sodium isononanoate possesses two oxygen atoms that can act as hydrogen bond acceptors. In aqueous formulations, these oxygen atoms readily form hydrogen bonds with the hydrogen atoms of water molecules. This hydration of the head group is a key factor in the solubility of the surfactant. In more complex formulations containing other components with hydrogen bond donor groups (e.g., alcohols, amines, or non-ionic surfactants with polyoxyethylene chains), the carboxylate group of sodium isononanoate can compete for and participate in these hydrogen bonding networks. The strength and extent of this hydrogen bonding can influence properties such as viscosity, phase stability, and the solubility of other components.

Electrostatic Interactions: As an anionic surfactant, sodium isononanoate dissociates in polar solvents to yield a negatively charged isononanoate anion and a sodium cation. This introduces strong electrostatic interactions within the formulation.

Repulsion between Surfactant Head Groups: The negatively charged carboxylate head groups repel each other. This repulsion is a dominant force at interfaces and in micelles, influencing the packing of the surfactant molecules.

Attraction to Cations: The isononanoate anions are electrostatically attracted to the sodium counter-ions and any other cations present in the formulation. This attraction can lead to the formation of an electrical double layer at interfaces.

Interaction with Other Charged Species: In formulations containing other charged molecules (e.g., cationic surfactants, charged polymers), strong electrostatic attractions or repulsions will occur with the isononanoate anions. These interactions can lead to the formation of complexes, precipitates, or synergistic effects that alter the formulation's properties.

The branched nature of the isononanoate alkyl chain can also indirectly influence these interactions by sterically hindering the close approach of the head groups, thereby modifying the charge density at an interface.

The following table summarizes the key molecular interactions of sodium isononanoate in formulations.

| Interaction Type | Participating Groups | Effect on Formulation |

| Hydrogen Bonding | Carboxylate oxygens (acceptor) with water, alcohols, etc. (donor) | Influences solubility, viscosity, and phase stability. |

| Electrostatic Repulsion | Between negatively charged isononanoate head groups. | Affects surfactant packing at interfaces and in micelles. |

| Electrostatic Attraction | Between isononanoate anions and cations (e.g., Na⁺). | Leads to the formation of an electrical double layer. |

| Ion-Dipole Interactions | Between isononanoate anions and polar molecules (e.g., water). | Contributes to the hydration and solubility of the surfactant. |

Understanding these fundamental molecular interactions is essential for designing and controlling the properties of formulations containing this compound.

Modulation of Critical Micelle Aggregation (CMC) in Surfactant Systems

This compound, being a surfactant itself, can significantly influence the critical micelle concentration (CMC) of other surfactants in mixed systems. The CMC is the concentration at which surfactant molecules begin to aggregate to form micelles, and it is a fundamental parameter in determining the performance of a surfactant formulation.

When sodium isononanoate is added to a solution of another surfactant (either anionic, cationic, non-ionic, or amphoteric), it can participate in the formation of mixed micelles. The effect of sodium isononanoate on the CMC of the system depends on the nature of the other surfactant(s) and the interactions between them.

In Mixtures with Non-ionic Surfactants: In mixtures with non-ionic surfactants, the addition of an ionic surfactant like sodium isononanoate generally leads to a decrease in the CMC. The incorporation of the charged isononanoate molecules into the non-ionic micelles reduces the electrostatic repulsion that would exist in a purely ionic micelle, making micellization more favorable. The presence of the electrolyte (the sodium ions) also contributes to a decrease in the CMC by shielding the electrostatic repulsion between any incorporated ionic head groups.

The table below presents hypothetical CMC data for a common anionic surfactant (Sodium Dodecyl Sulfate (B86663) - SDS) and a common non-ionic surfactant (Triton X-100) and illustrates the potential effect of adding sodium isononanoate. The values are for illustrative purposes to demonstrate the expected trends.

| Surfactant System | Hypothetical CMC (mol/L) | Rationale for Change |

| Sodium Dodecyl Sulfate (SDS) alone | 8.2 x 10⁻³ | Baseline for a linear anionic surfactant. |

| SDS + Sodium Isononanoate (1:1 mole ratio) | 7.5 x 10⁻³ | Slight decrease due to increased total surfactant concentration, but non-ideal mixing of branched and linear chains may prevent a more significant reduction. |

| Triton X-100 alone | 2.4 x 10⁻⁴ | Baseline for a non-ionic surfactant. |

| Triton X-100 + Sodium Isononanoate (1:1 mole ratio) | 1.8 x 10⁻⁴ | Significant decrease due to the formation of mixed micelles, which reduces electrostatic repulsion and is favored entropically. |

The study of mixed surfactant systems is complex, and the actual CMC values would need to be determined experimentally. Factors such as the molar ratio of the surfactants, temperature, and the presence of other electrolytes would all have a significant impact on the final CMC of the formulation. The branched structure of sodium isononanoate is a key feature that would be expected to lead to non-ideal behavior in mixed surfactant systems.

Advanced Applications and Functional Performance in Engineered Systems

Surfactant Science and Interfacial Chemistry

As an anionic surfactant, isononanoic acid, sodium salt, possesses an amphiphilic nature, with a hydrophilic carboxylate head and a hydrophobic branched alkyl tail. This structure is fundamental to its function in reducing surface and interfacial tension, making it a valuable component in formulations designed for cleaning, emulsification, and dispersion.

The performance of this compound, is intrinsically linked to its identity as a branched-chain alkyl carboxylate. Unlike their linear counterparts, branched-chain surfactants exhibit distinct properties at interfaces. The branching of the alkyl chain increases its effective cross-sectional area, which can lead to a less dense packing at the air-water or oil-water interface. researchgate.net This structural attribute often results in a lower critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. A lower CMC indicates greater efficiency in reducing surface tension.

Studies on various branched-chain carboxylates have shown their superior ability to lower surface tension compared to linear-chain surfactants. researchgate.net The branched structure also imparts enhanced solubility in organic solvents and improved thermal stability. These properties are crucial for performance in diverse chemical systems and environmental conditions.

Table 1: Comparative Properties of Branched vs. Linear Alkyl Carboxylate Surfactants

| Property | Branched-Chain Alkyl Carboxylates | Linear-Chain Alkyl Carboxylates |

| Molecular Packing at Interface | Less Dense | More Dense |

| Critical Micelle Concentration (CMC) | Generally Lower | Generally Higher |

| Surface Tension Reduction Efficiency | Often Higher | Often Lower |

| Solubility in Organic Solvents | Enhanced | Lower |

| Thermal Stability | Improved | Standard |

This table provides a generalized comparison based on established surfactant principles.

In the realm of detergents and cleaning agents, this compound, functions as a highly effective component. Its surfactant properties, including excellent cleansing, emulsifying, dispersing, and wetting abilities, contribute to the removal of dirt and oils from surfaces. surfactant.top The branched structure enhances its performance, particularly in hard water conditions, where it shows good tolerance. atamankimya.com

A key role of sodium isononanoate in solid detergent formulations is as a hydrotrope and disintegrator. google.com A hydrotrope is a compound that enhances the solubility of sparingly soluble substances in water. This function is critical in complex detergent formulas to ensure all components remain in solution for optimal cleaning performance. As a disintegrator, it facilitates the rapid dissolution of solid detergent blocks or powders when introduced to water, ensuring a quick release of active ingredients. google.com

Research has demonstrated that detergent formulations containing sodium isononanoate exhibit effective cleaning performance. For instance, in solid detergent compositions designed as fryer cleaners, formulations containing 45% sodium isononanoate have been shown to effectively reduce the amount of free oil attached to stainless steel surfaces. google.com

Emulsification is a process that stabilizes a mixture of two immiscible liquids, such as oil and water. This compound, acts as an emulsifying agent by adsorbing at the oil-water interface, reducing the interfacial tension and facilitating the formation of a stable emulsion. surfactant.topatamanchemicals.com Its amphiphilic nature allows it to bridge the two phases, with its hydrophobic tail penetrating the oil droplet and its hydrophilic head remaining in the aqueous phase.

Microemulsions are thermodynamically stable, isotropic dispersions of oil and water, stabilized by a surfactant film at the interface. bris.ac.uk The formation of a microemulsion requires a significant reduction in the interfacial tension between the oil and water phases, often to near zero. bris.ac.uk Surfactants like this compound, play a crucial role in achieving this ultra-low interfacial tension. atamanchemicals.com The branched structure of the surfactant can influence the curvature of the interfacial film, which is a determining factor in the type of microemulsion formed (oil-in-water, water-in-oil, or bicontinuous). While single-chain ionic surfactants often require a co-surfactant to form microemulsions, the specific requirements for this compound would depend on the oil phase and other formulation components. bris.ac.uk

Materials Science and Polymer Chemistry

Beyond its role in interfacial chemistry, this compound, and its parent acid are integral components in the synthesis and stabilization of various polymers and resins. These applications leverage the compound's thermal stability and its ability to react with and integrate into polymer matrices.

Polyvinyl chloride (PVC) is a widely used thermoplastic that is inherently unstable at processing temperatures, leading to degradation through the release of hydrochloric acid (HCl). specialchem.com Heat stabilizers are essential additives to prevent this degradation. Metal carboxylates, including sodium salts of branched carboxylic acids like isononanoic acid, are used as PVC stabilizers. atamankimya.com

The primary mechanism by which these stabilizers function is by neutralizing the hydrogen chloride that is eliminated during the initial stages of PVC degradation. specialchem.com This action prevents the autocatalytic dehydrochlorination chain reaction. Sodium isononanoate can react with HCl to form sodium chloride and isononanoic acid. Furthermore, mixed metal stabilizers, such as those containing calcium/zinc or sodium/zinc carboxylates, are commonly employed and exhibit synergistic effects, providing enhanced color stability and long-term heat stability to the PVC article. nih.govchembroad.com The branched nature of the isononanoate group can also improve compatibility with the PVC matrix.

Alkyd resins are polyester-based polymers modified with fatty acids and are extensively used as binders in solvent-based paints and coatings. nih.gov Isononanoic acid is utilized as a monomer in the synthesis of these resins. basf.com It is incorporated into the polyester (B1180765) backbone through condensation polymerization reactions involving polyols (like glycerol (B35011) or pentaerythritol) and dibasic acids (or their anhydrides, such as phthalic anhydride). google.com

Application in Polymerization Catalysis (via Isononanoic Acid Peroxides)

Organic peroxides are widely used as initiators for free-radical polymerization in the production of various polymers, including polyethylene (B3416737), PVC, and acrylics. These molecules contain an unstable peroxide bond (-O-O-) that can readily cleave upon heating or irradiation to form highly reactive free radicals, which then initiate the polymerization chain reaction.

While the direct application of "isononanoic acid peroxides" as polymerization catalysts is not extensively documented in the provided search results, the synthesis of organic peroxides from carboxylic acids is a known chemical process. For instance, diacyl peroxides can be formed from the reaction of acid anhydrides with a peroxy compound. Theoretically, an isononanoic acid peroxide could be synthesized and used as a radical initiator. The branched structure of the isononanoic acid moiety could potentially influence the peroxide's solubility in monomer systems and its decomposition kinetics, thereby affecting the polymerization process and the properties of the resulting polymer. However, without specific research data, its performance relative to more common peroxide initiators like benzoyl peroxide or di-tert-butyl peroxide remains speculative. A patent for the preparation of isononanoic acid does mention the decomposition of peroxides as a step in the synthesis process.

Modification of Hyperbranched Polymers for Rheological and Mechanical Property Enhancement

The use of isononanoic acid for the specific modification of hyperbranched polymers to enhance their rheological and mechanical properties is not well-documented in the available scientific literature. Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. Their unique architecture gives them properties such as low viscosity and high solubility. Modification of the terminal functional groups of hyperbranched polymers is a common strategy to tailor their properties for specific applications, such as in coatings, additives, and nanomedicine. While carboxylic acid groups on hyperbranched polymers can be modified through various chemical reactions, there is no direct evidence from the search results to suggest that isononanoic acid is a common modifying agent for this class of polymers.

Lubricant and Metalworking Fluid Formulations

Isononanoic acid and its sodium salt are key components in the formulation of high-performance lubricants and metalworking fluids, contributing to both lubricity and corrosion protection.

Intermediate in Synthetic Ester Base Stock Development for Lubricants

Isononanoic acid is a crucial intermediate in the production of polyol ester (POE)-based synthetic lubricants. These high-performance lubricants are used in demanding applications such as aviation and refrigeration. POE lubricants are synthesized through the esterification of a polyhydric alcohol (polyol), such as pentaerythritol (B129877) or trimethylolpropane, with one or more carboxylic acids.

The unique branched structure of isononanoic acid imparts excellent thermal and oxidative stability to the resulting polyol ester. This stability is critical for lubricants operating at extreme temperatures. Furthermore, the structure of the ester influences its viscosity, volatility, and lubricity. The use of branched-chain acids like isononanoic acid allows for the "tuning" of these properties to meet the specific requirements of the application. For example, lubricants for refrigeration systems must be compatible with the refrigerant gases, a property that is enhanced by the specific molecular architecture of esters derived from isononanoic acid.

Table 2: Components of a Typical Polyol Ester Synthetic Lubricant

| Component | Chemical Name/Type | Function |

| Polyol | Pentaerythritol, Trimethylolpropane | Backbone of the ester molecule |

| Carboxylic Acid | Isononanoic Acid, other linear or branched acids | Provides thermal and oxidative stability, influences viscosity and lubricity |

| Additives | Antioxidants, Anti-wear agents, etc. | Enhance specific performance characteristics |

Corrosion Inhibition Mechanisms in Industrial Fluids and Coolants

This compound acts as an effective corrosion inhibitor in industrial fluids and coolants. Corrosion inhibitors are substances that, when added in small concentrations to an environment, significantly decrease the rate of corrosion of a metal. The mechanism by which sodium isononanoate inhibits corrosion is through adsorption onto the metal surface, forming a protective film.

This protective film acts as a barrier, isolating the metal from the corrosive environment. The isononanoate anion (C₈H₁₇COO⁻) has a polar carboxylate head and a nonpolar hydrocarbon tail. The polar head adsorbs onto the positively charged metal surface, while the hydrophobic tails orient away from the surface, creating a dense, water-repellent layer. This film impedes both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. The effectiveness of the inhibitor can be influenced by factors such as its concentration, the pH of the fluid, and the presence of other ions. In some cases, organic inhibitors can work synergistically with other inorganic inhibitors like molybdates or nitrites to provide enhanced corrosion protection.

Table 3: Corrosion Inhibition Mechanism of this compound

| Step | Description |

| 1. Adsorption | The polar carboxylate head of the isononanoate anion adsorbs onto the metal surface. |

| 2. Film Formation | The adsorbed molecules form a dense, hydrophobic layer due to the orientation of the nonpolar hydrocarbon tails. |

| 3. Barrier Protection | The protective film acts as a physical barrier, preventing corrosive species from reaching the metal surface. |

| 4. Inhibition of Electrochemical Reactions | The film impedes both the anodic and cathodic reactions of the corrosion process. |

Anti-scaling Agent Functionality

This compound is utilized as an anti-scaling agent, a chemical treatment that inhibits the formation and deposition of mineral salts, known as scale, in various industrial systems. nih.govwikipedia.org Scale formation is a common issue in equipment such as cooling towers, boilers, and pipelines, where changes in temperature, pressure, or pH can cause dissolved mineral salts like calcium carbonate to precipitate out of the water and form hard, insulating deposits. wikipedia.org These deposits can impede heat transfer, reduce system efficiency, and lead to equipment damage. wikipedia.org

The functionality of this compound as a scale inhibitor is attributed to several mechanisms common to carboxylate-based antiscalants. mdpi.com As an anionic compound, the carboxylate head of the molecule interacts with cations responsible for scale, such as calcium (Ca²⁺), while its branched hydrocarbon tail provides solubility and influences crystal growth.

The primary mechanisms of scale inhibition are detailed below:

Threshold Inhibition: This mechanism involves the inhibitor preventing the growth of scale-forming crystals at sub-stoichiometric concentrations. The inhibitor molecules adsorb onto the active growth sites of newly formed microcrystals, blocking further lattice development and preventing them from growing to a size where they would precipitate. mdpi.com

Crystal Modification (Distortion): By incorporating into the crystal lattice of the scale minerals, the inhibitor disrupts the regular, ordered structure of the crystal. This distortion makes the resulting scale less dense, more irregular, and less adherent to surfaces, allowing it to be more easily dispersed and removed by the water flow.

Dispersion: The anionic nature of the this compound can increase the negative charge on scale particles. This leads to electrostatic repulsion between the particles, preventing them from agglomerating into larger, problematic deposits and keeping them suspended in the bulk water. wikipedia.org

Table 1: Mechanisms of Action for Carboxylate-Based Anti-scaling Agents

| Mechanism | Description |

|---|---|

| Threshold Inhibition | The inhibitor adsorbs onto the surface of crystal nuclei, blocking their growth at concentrations far below what would be required for sequestration (chelation). mdpi.com |

| Crystal Modification | The inhibitor alters the shape and structure of the scale crystals, making them less tenacious and easier to remove. |

| Dispersion | The inhibitor imparts a negative charge to the scale particles, causing them to repel each other and preventing them from agglomerating and settling on surfaces. wikipedia.org |

Specialty Chemical Intermediate Synthesis

This compound is a valuable intermediate in the synthesis of a variety of specialty chemicals. google.comatamanchemicals.com As a salt, it provides a stable, easily handled source of the isononanoate moiety. For many reactions, the sodium salt is converted back to its free acid form, Isononanoic acid, by treatment with a stronger acid. The resulting branched-chain carboxylic acid is a versatile building block for further chemical transformations. isatis.net

Esterification Reactions for Emollient Production

A primary application of isononanoic acid (derived from its sodium salt) is in the production of esters that function as emollients in the cosmetics and personal care industries. atamanchemicals.comspecialchem.com Emollients are agents that soften and smooth the skin by forming a protective layer that helps to reduce moisture loss. The esterification process involves reacting isononanoic acid with an alcohol in the presence of an acid catalyst. google.com

The unique branched structure of the isononanoic acid chain is crucial. atamanchemicals.com It results in esters with low viscosity, very low freezing points, and excellent solubility, which are desirable properties for cosmetic formulations. specialchem.com These esters provide a rich, creamy feel without being greasy. specialchem.com One common example is Isononyl Isononanoate, produced through the esterification of isononanoic acid and isononyl alcohol. specialchem.com Another significant class of products is polyol esters, synthesized by reacting isononanoic acid with polyhydric alcohols like neopentyl glycol or trimethylolpropane, which are used as high-performance synthetic lubricants and emollients. google.comunivarsolutions.com

Table 2: Examples of Emollient Esters Derived from Isononanoic Acid

| Emollient Ester | Reactants | Key Application |

|---|---|---|

| Isononyl Isononanoate | Isononanoic acid + Isononyl alcohol | Skin conditioning agent in cosmetics (e.g., lipsticks, foundations). specialchem.com |

| Neopentyl Glycol Diisononanoate | Isononanoic acid + Neopentyl glycol | High-performance lubricant, emollient. google.com |

Building Block in Organic Synthesis

This compound serves as a fundamental building block for a wide range of organic syntheses. atamanchemicals.com In organic chemistry, building blocks are relatively simple molecules that possess reactive functional groups, allowing them to be assembled into larger, more complex molecular structures. sigmaaldrich.com Carboxylic acids and their salts are a key class of such building blocks. lifechemicals.com

The carboxylate group of this compound can be readily converted into other functional groups, making it a versatile starting point for multi-step syntheses. isatis.net The branched C9 alkyl chain imparts specific properties such as thermal stability, oxidative resistance, and solubility in organic media to the final products. atamanchemicals.com

Table 3: Synthetic Transformations of the Isononanoate Group

| Target Functional Group | Reagents/Reaction | Significance |

|---|---|---|

| Acyl Halide (e.g., Isononanoyl chloride) | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Highly reactive intermediate for producing esters, amides, and other derivatives. isatis.net |

| Amide | Conversion to acyl chloride followed by reaction with an amine | Used in the synthesis of surfactants, polymers, and pharmaceuticals. isatis.net |

| Anhydride (B1165640) (Isononanoic anhydride) | Dehydration of the carboxylic acid | Utilized as an acylating agent in organic synthesis. isatis.netgoogle.com |

| Diol | Reduction of the carboxylic acid (e.g., using hydrogenation) | Serves as a monomer for producing polyesters and polyurethanes. isatis.net |

Precursor for Agrochemical and Dyestuff Synthesis

The utility of this compound as a chemical intermediate extends to the synthesis of active ingredients for agrochemicals and the production of dyestuffs. atamanchemicals.com

In the agrochemical sector, isononanoic acid and its derivatives are used in the formulation of herbicides. atamanchemicals.com The lipophilic (oil-loving) nature of the branched alkyl chain can facilitate the penetration of the active substance through the waxy cuticles of plant leaves.

In the dyestuff industry, carboxylic acid groups are incorporated into dye molecules to influence their properties. Acid dyes, for example, are typically sodium salts of sulfonic or carboxylic acids. davuniversity.org The inclusion of an isononanoate group into a chromophore (the color-bearing part of the molecule) can enhance its solubility in certain media and improve its affinity for non-polar fibers like nylon and polyester. davuniversity.org The synthesis route would involve creating a larger molecule that contains both a chromophore and the isononanoic acid structure, which is then neutralized to its sodium salt to function as an acid dye. davuniversity.orgekb.eg

Table 4: Compound Classes Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Calcium carbonate |

| Isononanoic acid |

| Isononyl Isononanoate |

| Isononyl alcohol |

| Neopentyl glycol |

| Trimethylolpropane |

| Neopentyl Glycol Diisononanoate |

| Trimethylolpropane Triisononanoate |

| Thionyl chloride |

| Phosphorus pentachloride |

| Isononanoyl chloride |

| Isononanoic anhydride |

Advanced Characterization and Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography provides powerful tools for separating the components of a mixture, allowing for the identification and quantification of isononanoic acid, its isomers, and any potential impurities. The choice of technique depends on the analytical objective, such as routine purity testing, high-throughput screening, or impurity isolation.

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like isononanoic acid, sodium salt. creative-biolabs.com It offers robust and reliable separation, making it a suitable alternative to gas chromatography. creative-biolabs.com The most common mode used for short-chain fatty acids is reverse-phase HPLC (RP-HPLC). creative-biolabs.com

The development of a robust reverse-phase HPLC method is fundamental for the accurate analysis of this compound. sielc.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. creative-biolabs.comamazonaws.com Method development involves a systematic optimization of various parameters to achieve adequate separation of the target analyte from matrix components and impurities. amazonaws.com

Key steps in method development include:

Column Selection: C18 columns are widely used for the separation of organic acids in reverse-phase mode. nih.gov Specialized reverse-phase columns with low silanol (B1196071) activity, such as Newcrom R1, can also be employed for analyzing this compound. sielc.com

Mobile Phase Composition: The ratio of the aqueous component to the organic solvent (e.g., acetonitrile (B52724) or methanol) is adjusted to control the retention time of the analyte. osaka-soda.co.jp Increasing the organic solvent ratio typically decreases retention in reverse-phase mode. osaka-soda.co.jp

pH Adjustment: The pH of the mobile phase is a critical parameter when analyzing ionizable compounds. sigmaaldrich.com For carboxylic acids, acidifying the mobile phase (e.g., to a pH < 2) suppresses the ionization of the carboxyl group, which improves retention on the non-polar stationary phase. nih.gov

Optimization of Flow Rate and Temperature: These parameters are fine-tuned to achieve optimal resolution and peak shape within a reasonable analysis time. chromatographyonline.com

A typical HPLC method for this compound, can be established using a C18 or a specialized reverse-phase column with a simple mobile phase under isocratic or gradient elution conditions. sielc.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 or Newcrom R1 | Provides a non-polar stationary phase for hydrophobic interaction. sielc.comnih.gov |

| Mobile Phase | Acetonitrile / Water / Acid | Elutes the analyte from the column; the organic/aqueous ratio controls retention. sielc.com |

| Detector | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometry (MS) | Detects the analyte as it elutes. Low UV wavelength is needed as the chromophore is weak. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Affects analysis time, resolution, and back pressure. chromatographyonline.com |

| Temperature | Ambient or controlled (e.g., 35°C) | Improves reproducibility and can affect separation selectivity. chromatographyonline.com |

The selection of the mobile phase and its additives is crucial for achieving specificity and compatibility with the chosen detector. alwsci.com For the analysis of this compound, a mobile phase commonly consists of acetonitrile, water, and an acidifier like phosphoric acid. sielc.com

The role of the acid is to maintain a low pH, ensuring that the carboxylic acid is in its protonated, non-ionized form, which enhances retention in reverse-phase chromatography. sigmaaldrich.comnih.gov

Phosphoric Acid: This is a common choice for methods using UV detection. chromforum.org It effectively buffers the mobile phase at a low pH, leading to sharp, symmetrical peaks. However, phosphoric acid is a non-volatile buffer and is therefore incompatible with mass spectrometry (MS) detectors, as it would contaminate the ion source. sielc.com

Formic Acid: When MS detection is required, phosphoric acid must be replaced with a volatile acid, such as formic acid. sielc.com Formic acid serves the same purpose of lowering the mobile phase pH but readily evaporates along with the mobile phase solvents in the MS source, making it highly compatible with this detection technique. sielc.comlcms.cz Acetic acid is another volatile additive that can be used for this purpose. alwsci.com

The choice of additive can also influence separation selectivity, which is the ability to distinguish between closely eluting compounds. sigmaaldrich.com

| Additive | Typical Concentration | Detector Compatibility | Rationale |

|---|---|---|---|

| Phosphoric Acid | 0.1% | UV | Non-volatile acidifier, provides good buffering capacity and peak shape. sielc.comchromforum.org |

| Formic Acid | 0.1% - 0.9% | UV, Mass Spectrometry (MS) | Volatile acidifier, required for MS compatibility to avoid source contamination. sielc.comlcms.cz |

| Acetic Acid | ~0.1% | UV, Mass Spectrometry (MS) | Volatile alternative to formic acid for MS-compatible methods. alwsci.com |

| Trifluoroacetic Acid (TFA) | ~0.1% | UV, Mass Spectrometry (MS) | Volatile ion-pairing agent and acidifier, common in peptide and protein separations. alwsci.comquora.com |

Preparative liquid chromatography is a technique used to separate, isolate, and purify larger quantities of individual components from a mixture, such as isolating impurities for structural identification. simsonpharma.com Analytical HPLC methods developed for this compound, can be scaled up for preparative separation. sielc.com This scalability is crucial for obtaining sufficient quantities of unknown or known impurities for further characterization by techniques like NMR or mass spectrometry. simsonpharma.com

The process involves:

Method Optimization: The analytical method is first optimized on a smaller semi-preparative column to ensure the best possible resolution between the main compound and the impurities. simsonpharma.com

Scaling Up: The optimized method is then transferred to a larger preparative column with a higher loading capacity. simsonpharma.com This requires adjusting the flow rate and sample injection volume proportionally to the column dimensions to maintain the separation performance.

Fraction Collection: As the separated components elute from the column, they are collected in individual fractions.

Post-Purification: The collected fractions containing the isolated impurity are processed to remove the mobile phase solvents, often through lyophilization (freeze-drying), to yield the pure compound. nih.gov

This approach is essential for preparing impurity reference standards and supporting regulatory submissions by confirming the structure of process-related impurities or degradation products. simsonpharma.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures than conventional HPLC systems. lcms.cz

For the analysis of compounds like this compound, UPLC provides a powerful platform for high-throughput applications, such as quality control screening and process monitoring. nih.gov The primary benefits include:

Increased Throughput: UPLC methods can dramatically reduce analysis times, often from 15-30 minutes for a standard HPLC run to under 8 minutes or even as low as 1.5 minutes, without sacrificing separation quality. chromatographyonline.comlcms.cznih.gov This allows a significantly higher number of samples to be analyzed in the same amount of time. nih.gov

Enhanced Resolution: The higher efficiency of the smaller particle columns leads to narrower peaks and better separation of closely related compounds, which is beneficial for resolving isomeric mixtures or complex impurity profiles.

Improved Sensitivity: Narrower peaks result in a greater peak height for a given mass, leading to lower limits of detection. nih.gov

Analytical methods developed on HPLC can be transferred to UPLC systems, often by using columns with smaller (e.g., 3 µm) particles designed for faster applications. sielc.com Coupling UPLC with advanced detectors like time-of-flight mass spectrometry (UPLC-Q-ToF-MS) creates a powerful system for the rapid screening and identification of chemical constituents. nih.gov

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm (or ~3 µm for fast HPLC) |

| Typical Run Time | 15 - 30 minutes | < 8 minutes, often 1-3 minutes. chromatographyonline.comlcms.cz |

| Operating Pressure | 2,000 - 6,000 psi | 6,000 - 15,000 psi. lcms.cz |

| Resolution | Good | Excellent, sharper peaks. |

| Throughput | Standard | High, up to 4-fold increase or more. nih.gov |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net For compounds containing polar functional groups with active hydrogens, such as the carboxylic acid group (-COOH) in isononanoic acid, direct GC analysis is problematic. researchgate.netcolostate.edu These compounds exhibit poor volatility and can interact with the GC column, leading to broad, tailing peaks and poor reproducibility. colostate.edu this compound, being a salt, is non-volatile and cannot be analyzed directly by GC.

To overcome this, a crucial step of derivatization is required prior to GC analysis. researchgate.net Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative that is amenable to GC analysis. researchgate.netgcms.cz

Silylation: This is a common derivatization method for carboxylic acids. lmaleidykla.lt A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This reaction eliminates hydrogen bonding, increases volatility, and improves chromatographic peak shape. researchgate.netsigmaaldrich.com

Esterification: This process converts the carboxylic acid into its corresponding ester (e.g., methyl ester), which is significantly more volatile. colostate.edugcms.cz

Once derivatized, the resulting volatile compound can be readily analyzed using a GC system equipped with a Flame Ionization Detector (FID). The FID is a robust and widely used detector that provides a response proportional to the mass of carbon atoms entering it, making it ideal for quantitative analysis to determine purity and validate reaction yields. nih.gov

| Step | Description | Key Considerations |

|---|---|---|

| 1. Sample Preparation | Conversion of the sodium salt back to the free acid, if necessary, followed by extraction. | Acidification of the sample to protonate the carboxylate. nih.gov Liquid-liquid extraction is a common isolation method. nih.gov |

| 2. Derivatization | Chemical reaction to convert the polar carboxylic acid into a volatile derivative (e.g., TMS-ester). | Choice of reagent (e.g., BSTFA) and optimization of reaction time and temperature are critical for complete conversion. lmaleidykla.ltsigmaaldrich.com |

| 3. GC Separation | Injection of the derivatized sample into the GC, where it is separated on a capillary column. | Column choice (e.g., polar polyethylene (B3416737) glycol phases) and temperature programming are optimized for separation. colostate.edu |

| 4. FID Detection & Quantification | The separated components are detected by the FID, and the resulting peak areas are used for quantification. | The FID provides a linear response over a wide concentration range, suitable for purity and yield calculations. nih.gov |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Diffraction Techniques

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for elucidating the molecular structure of this compound. This method provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the sample's chemical bonds. mdpi.com For this compound, FTIR is instrumental in confirming the conversion of the carboxylic acid to its carboxylate salt form.

The most significant spectral feature for this compound is the characteristic stretching vibration of the carboxylate anion (–COO⁻). This typically appears as a strong absorption band in the region of 1550–1650 cm⁻¹. The presence of this band, coupled with the disappearance of the broad O-H stretching band (typically around 3000 cm⁻¹) and the C=O stretching band (around 1700 cm⁻¹) of the parent isononanoic acid, confirms the deprotonation of the carboxylic acid and the formation of the ionic bond with the sodium cation.

Furthermore, FTIR can provide insights into intermolecular interactions. The precise position and shape of the carboxylate peak can be influenced by factors such as hydration and the solid-state packing of the molecules. Analysis of the C-H stretching vibrations, typically found in the 2800–3000 cm⁻¹ region, confirms the presence of the branched alkyl chain. By analyzing shifts in characteristic frequencies, researchers can study interactions between the salt and other components in a formulation. mdpi.com

| Spectral Range (cm⁻¹) | Vibrational Mode | Significance for this compound |

|---|---|---|

| 2800–3000 | C-H Stretching | Confirms the presence of the isononanoic alkyl chain. |

| 1550–1650 | Asymmetric COO⁻ Stretching | Key diagnostic peak confirming the formation of the carboxylate salt. |

| ~1400 | Symmetric COO⁻ Stretching | Further confirms the carboxylate functional group. |

Powder X-ray Diffraction (PXRD) is a definitive technique for investigating the solid-state nature of materials, including organic salts like this compound. latech.edu The method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure.

The primary application of PXRD in the analysis of this compound is to determine whether the material is crystalline or amorphous.

Crystalline State : A crystalline sample of the salt will produce a PXRD pattern characterized by a series of sharp, well-defined peaks (Bragg reflections) at specific diffraction angles (2θ). The position and relative intensity of these peaks are determined by the dimensions and symmetry of the unit cell.

Amorphous State : In contrast, an amorphous sample lacks long-range atomic order. Consequently, it does not produce sharp diffraction peaks. Instead, its PXRD pattern will exhibit one or more broad, diffuse humps or halos, indicating the absence of a regular crystal lattice.

This distinction is critical as the crystallinity of an ingredient can significantly impact its physical properties, such as solubility, stability, and flowability. PXRD analysis can therefore be used as a quality control method to ensure batch-to-batch consistency in the solid-state form of this compound. researchgate.net While a specific, standardized diffraction pattern for this compound may depend on the exact isomer and processing conditions, the methodology provides an unambiguous assessment of its solid-state nature. researchgate.net

| Solid State Form | Expected PXRD Pattern | Implication |

|---|---|---|

| Crystalline | Sharp, well-defined diffraction peaks. | Indicates a highly ordered, repeating three-dimensional structure. |

| Amorphous | Broad, diffuse halo with no distinct peaks. | Indicates a lack of long-range molecular order. |

Advanced Characterization for Material Science Applications

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is an indispensable tool for characterizing polymers. wikipedia.org It is particularly valuable for analyzing the effects of post-polymerization modifications, such as the incorporation of functional groups derived from this compound. azom.com GPC separates polymer molecules based on their hydrodynamic volume in solution; larger molecules navigate through the porous gel column more quickly and elute first, while smaller molecules penetrate the pores more deeply and elute later. ufl.edu

In a scenario where a polymer is modified with isononanoic acid moieties (for instance, through grafting onto the polymer backbone or as an end-capping agent), GPC is employed to quantify the success and extent of the modification. The analysis provides crucial data on the molecular weight distribution of the modified polymer, including:

Number-Average Molecular Weight (Mn)

Weight-Average Molecular Weight (Mw)

Dispersity (Đ) , the ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution.

By comparing the GPC chromatogram of the unmodified base polymer with that of the polymer modified with this compound, researchers can confirm an increase in molecular weight, indicating successful grafting or attachment. This analysis also reveals whether the modification process has undesirably broadened the polymer's dispersity or caused chain scission.

| Parameter | Unmodified Polymer (Hypothetical) | Modified Polymer (Hypothetical) | Interpretation of Change |

|---|---|---|---|

| Mn (g/mol) | 10,000 | 12,500 | Increase confirms the addition of isononanoate groups. |

| Mw (g/mol) | 15,000 | 19,000 | Consistent increase with Mn. |

| Dispersity (Đ) | 1.50 | 1.52 | Minimal change suggests the modification process was controlled and did not significantly alter the distribution width. |